molecular formula C14H12F3NO2 B14797281 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B14797281
M. Wt: 283.24 g/mol
InChI Key: UFIOYUHCLNROLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. The trifluoromethyl group imparts unique physicochemical properties, making this compound of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate. The initial uncyclized product is obtained, which upon heating in diphenyl ether at 260°C, yields the desired quinoline derivative . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct physicochemical properties. These properties enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

ethyl 4-methyl-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H12F3NO2/c1-3-20-13(19)11-7-18-12-6-9(14(15,16)17)4-5-10(12)8(11)2/h4-7H,3H2,1-2H3

InChI Key

UFIOYUHCLNROLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1C)C(F)(F)F

Origin of Product

United States

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